
Daidzein 7-Sulfate Potassium Salt
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Overview
Description
Daidzein 7-Sulfate Potassium Salt: is a derivative of daidzein, an isoflavone found predominantly in soybeans and other legumes. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties . This compound is particularly interesting due to its enhanced solubility and bioavailability compared to its parent compound, daidzein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Daidzein 7-Sulfate Potassium Salt typically involves the sulfonation of daidzein. This can be achieved by reacting daidzein with sulfur trioxide-pyridine complex in an appropriate solvent, followed by neutralization with potassium hydroxide to form the potassium salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
Daidzein 7-sulfate potassium salt undergoes hydrolysis in aqueous environments, releasing daidzein and potassium sulfate. This reaction is pH-dependent and critical for its metabolic transformation:
Reaction:
C15H10KO7S+H2O→C15H10O4 (Daidzein)+K2SO4+H+
Conditions:
-
Optimal hydrolysis occurs at neutral to slightly acidic pH (5.0–7.0) .
-
Elevated temperatures accelerate the reaction rate.
Key Findings:
-
Hydrolysis is a primary metabolic pathway in vivo, observed in plasma, liver, and kidneys .
-
The sulfate group’s cleavage restores daidzein’s native structure, enabling further phase I/II metabolism.
Redox Reactions
The sulfate group acts as an electron-withdrawing moiety, influencing redox behavior:
Oxidation:
-
Under oxidative conditions (e.g., H₂O₂ or cytochrome P450 enzymes), the aromatic ring undergoes hydroxylation at positions 3', 6, or 8 .
Reduction: -
Catalytic hydrogenation reduces the double bond in the heterocyclic ring, forming dihydrodaidzein derivatives .
Metabolites Identified:
Metabolite | Pathway | Detection Site |
---|---|---|
3'-OH-Daidzein | Hydroxylation | Liver, Kidney |
8-OH-Daidzein | Hydroxylation | Lung |
Dihydrodaidzein (O-DMA) | Reduction | Heart |
Scientific Research Applications
Daidzein 7-Sulfate Potassium Salt is a derivative of daidzein, an isoflavone found in soy products, that has enhanced solubility and bioavailability due to the addition of a sulfate group at the 7-position. It is used in scientific research for its antioxidant, anti-inflammatory, and anticancer properties.
Scientific Research Applications
This compound is utilized in a variety of scientific research applications, including chemistry, biology, medicine, and industry. Its enhanced solubility and bioavailability compared to daidzein make it more effective in these applications.
Chemistry
This compound serves as a model compound for studying sulfonation reactions and the behavior of sulfonated isoflavones.
Biology
This compound is studied for its effects on cellular processes, including its antioxidant and anti-inflammatory activities. Daidzein, the parent compound, exhibits diverse biological activities, including anti-inflammatory and antioxidant effects .
- Anti-Obesity Activity: Daidzein, found in Pachyrhizus erosus root extracts, demonstrates anti-obesity effects by reducing lipid content in cells and modulating proteins related to the leptin-PPAR-FAS pathway .
Medicine
Ongoing research explores the potential of this compound as a therapeutic agent for various conditions:
- Cancer: It can induce apoptosis in cancer cells and inhibit cell proliferation. Daidzein sulfonate derivatives have shown some anti-cancer activity .
- Cardiovascular Diseases: Daidzein derivatives are investigated for treating cardiovascular diseases like hypertension and cardiac insufficiency . Daidzein can induce vasorelaxation, suggesting a role in preventing calcium entry in vascular smooth muscle cells .
- Inflammatory Disorders: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways. Daidzein sulfonate derivatives exhibit good anti-inflammatory properties .
Industry
This compound is used in the development of nutraceuticals and functional foods because of its enhanced bioavailability and health benefits.
Mechanism of Action
The mechanism of action of Daidzein 7-Sulfate Potassium Salt involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as the JNK signaling pathway.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation through various mechanisms
Comparison with Similar Compounds
Daidzein: The parent compound with similar biological activities but lower solubility.
Genistein: Another isoflavone with similar antioxidant and anticancer properties.
Equol: A metabolite of daidzein with enhanced estrogenic activity
Uniqueness: Daidzein 7-Sulfate Potassium Salt is unique due to its enhanced solubility and bioavailability, making it more effective in various applications compared to its parent compound and other similar isoflavones .
Properties
Molecular Formula |
C15H10KO7S |
---|---|
Molecular Weight |
373.4 g/mol |
InChI |
InChI=1S/C15H10O7S.K/c16-10-3-1-9(2-4-10)13-8-21-14-7-11(22-23(18,19)20)5-6-12(14)15(13)17;/h1-8,16H,(H,18,19,20); |
InChI Key |
KFWINVRUHICRGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)O)O.[K] |
Origin of Product |
United States |
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